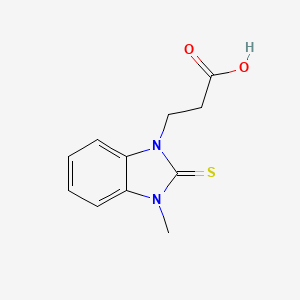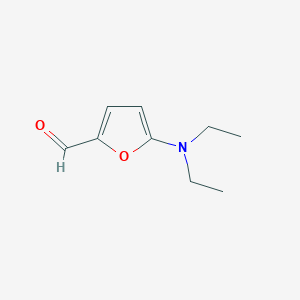![molecular formula C15H15NO2 B1298037 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 462066-97-3](/img/structure/B1298037.png)
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (DMCQC) is a synthetic compound with a wide range of applications in scientific research. It has been extensively studied in the fields of biochemistry, physiology, and pharmacology, and is widely used in laboratory experiments. DMCQC has a unique chemical structure, which gives it a range of properties that make it useful for a variety of research purposes.
Scientific Research Applications
Antibacterial Activity
- Tricyclic Quinolone Antibacterial Agent : A study discussed the synthesis and antibacterial activity of a tricyclic quinolone compound similar to the one . This research highlighted the importance of stereochemistry at a specific position in the molecule, which significantly affected its antibacterial efficacy (Gerster et al., 1987).
Synthesis and Bioactivity
- Synthesis of Pyrimidoquinolines : Research explored the synthesis of pyrimidoquinolines, a category closely related to the compound . This study focused on synthesizing derivatives through different routes, contributing to the understanding of this class of compounds (Levine & Bardos, 1972).
- Synthesis and Evaluation for Cytotoxicity and Anti-HIV : Another study involved synthesizing a compound similar to the one and evaluating its cytotoxicity and anti-HIV properties. This underscores the potential therapeutic applications of such compounds (Zhang et al., 2003).
Photocyclisation Synthesis
- Photocyclisation to Produce Annulated Quinolines : A study investigated the synthesis of annulated quinolines, including compounds similar to the one , via photocyclisation. This method has implications for the efficient synthesis of complex quinoline derivatives (Austin et al., 2007).
Diuretic Activity
- Synthesis and Diuretic Activity : Research focused on the synthesis of quinoline derivatives and their diuretic activity, demonstrating the potential of these compounds in medical applications (Ukrainets et al., 2013).
properties
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-6-9(2)14-11(7-8)13(15(17)18)10-4-3-5-12(10)16-14/h6-7H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMBHZFNMLLSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCC3=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

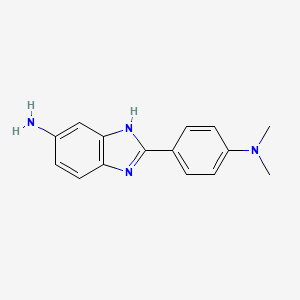
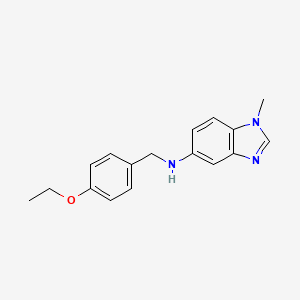
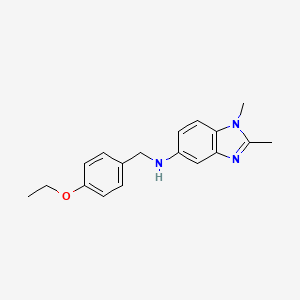
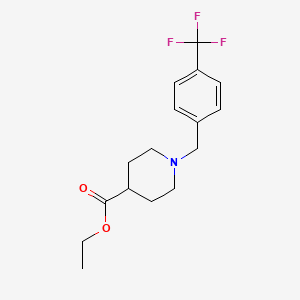
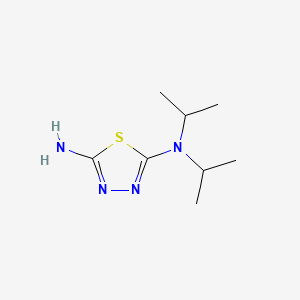

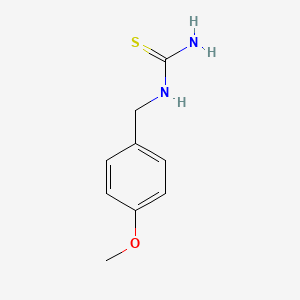
![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)
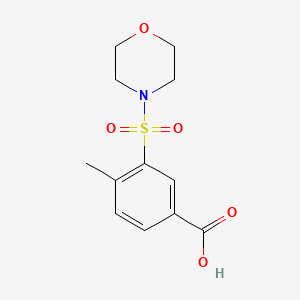

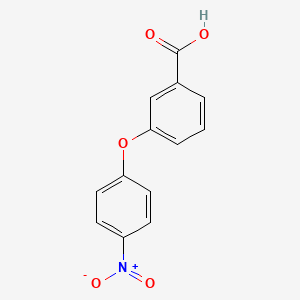
![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)
